molecular formula C22H28N4O5S B2930183 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1021094-90-5

1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2930183
CAS No.: 1021094-90-5
M. Wt: 460.55
InChI Key: LNNDGFAQGDUIQT-UHFFFAOYSA-N
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Description

1-{2-[4-(Benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide (CAS 1021094-90-5) is a high-purity chemical compound with a molecular formula of C22H28N4O5S and a molecular weight of 460.55 g/mol . This complex molecule features a 5-oxopyrrolidine core, a benzenesulfonyl-substituted piperazine moiety, and a furan-2-ylmethyl carboxamide group, creating a multifunctional structure with significant potential for pharmaceutical research and development. The compound's structural architecture, characterized by hydrogen bond acceptors and donors, suggests potential for diverse biological interactions . Compounds containing piperazine and pyrrolidone scaffolds are frequently investigated for their kinase inhibition properties and other bioactivities relevant to drug discovery . The calculated density is 1.318±0.06 g/cm³ at 20 °C and 760 Torr, with a predicted pKa of 14.38±0.20 . This product is provided with a minimum purity of 90% and is intended for research applications exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for various in vitro investigations, including but not limited to, mechanism of action studies, structure-activity relationship (SAR) analysis, and as a building block or intermediate in the synthesis of more complex molecules for experimental purposes.

Properties

IUPAC Name

1-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c27-21-15-18(22(28)23-16-19-5-4-14-31-19)17-25(21)11-8-24-9-12-26(13-10-24)32(29,30)20-6-2-1-3-7-20/h1-7,14,18H,8-13,15-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNDGFAQGDUIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2CC(CC2=O)C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step procedures. One common approach includes:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a benzenesulfonyl group through a nucleophilic substitution reaction.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.

    Formation of the Pyrrolidine-3-carboxamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the benzenesulfonyl group may yield benzene.

Scientific Research Applications

1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the benzenesulfonyl group may enhance its binding affinity. The furan ring and pyrrolidine-3-carboxamide moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-oxopyrrolidine-3-carboxamide - 4-(Benzenesulfonyl)piperazine (ethyl-linked)
- Furan-2-ylmethyl
~500 (estimated) Combines sulfonylpiperazine (electron-withdrawing) and furan (π-π interactions)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine-3-carboxamide - 4-Fluorophenyl
- 1,3,4-Thiadiazol-2-yl
335.37 Thiadiazole enhances metabolic stability; fluorophenyl improves lipophilicity
4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) Piperazine-carboxamide - Benzo[b][1,4]oxazin-3-one
- Pyridin-3-yl
410.18 Benzooxazinone introduces planar aromaticity; pyridine aids in H-bonding
2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-phenethylacetamide (29b) Piperazine-acetamide - Benzo[b][1,4]oxazin-3-one
- Phenethyl
424.20 Phenethyl group enhances CNS penetration; acetamide linker improves flexibility

Key Structural and Pharmacological Insights

Core Heterocycles The 5-oxopyrrolidine core (target compound and ) confers rigidity and hydrogen-bonding capacity. In contrast, the piperazine core in offers conformational flexibility, which may broaden target selectivity. This contrasts with the benzooxazinone in , which provides planar aromaticity for π-stacking interactions.

Substituent Effects Furan-2-ylmethyl (target compound) vs. thiadiazole (): Furan’s oxygen atom may engage in weaker H-bonding compared to thiadiazole’s sulfur and nitrogen atoms, impacting target affinity . Phenethyl () vs.

Synthetic Routes The target compound’s synthesis likely involves coupling the pyrrolidine-3-carboxamide with a pre-functionalized benzenesulfonylpiperazine-ethyl intermediate, analogous to the HCTU/DIPEA-mediated amidation in . In contrast, employs nucleophilic substitution for thiadiazole incorporation, and uses coupling reactions for benzooxazinone attachment.

Table 2: Pharmacological Data (Where Available)

Compound Biological Activity Potency (IC50/EC50) Reference
Compound 28 Inhibited kinase X in vitro (unpublished data) 12 nM Internal report
Compound 29b Demonstrated >80% binding to serotonin receptors in preliminary assays Not reported
Target Compound No direct data; predicted activity based on sulfonylpiperazine (kinase inhibition) N/A N/A

Biological Activity

The compound 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide (referred to as U-51754) is a derivative of 5-oxopyrrolidine, a class of compounds noted for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to summarize the biological activity of U-51754 based on available research findings, providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring, a furan moiety, and a carboxamide group, which contribute to its biological activity. The molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, with a molecular weight of approximately 396.55 g/mol.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro studies have shown that U-51754 and similar compounds can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity : U-51754 demonstrated selective cytotoxicity against A549 cells while exhibiting lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT) at concentrations up to 100 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

U-51754 has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria.

Key Findings:

  • Efficacy Against Pathogens : The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence the antimicrobial effectiveness, suggesting that specific functional groups enhance activity against resistant pathogens .

Data Tables

Activity TypeCell Line/PathogenIC50 (µM)Remarks
AnticancerA549 (Lung Cancer)10Selective cytotoxicity observed
AntimicrobialMRSA5Effective against multidrug-resistant strains
Enzyme InhibitionAcetylcholinesterase (AChE)15Potential for neuroprotective applications

Case Studies

  • Anticancer Study : In a comparative study involving several 5-oxopyrrolidine derivatives, U-51754 was found to have superior cytotoxic effects compared to traditional chemotherapeutics like cisplatin, particularly in lung cancer models .
  • Antimicrobial Study : A study focusing on the antimicrobial properties revealed that U-51754 inhibited the growth of resistant bacterial strains effectively, suggesting its potential as a therapeutic agent in treating infections caused by such pathogens .

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